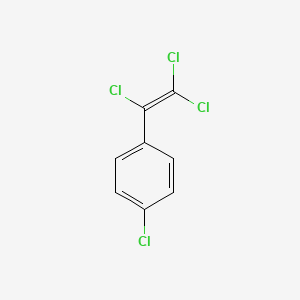

1-Chloro-4-(1,2,2-trichlorovinyl)benzene

Beschreibung

Historical Context and Evolution of Halogenated Organic Chemistry

The journey of halogenated organic chemistry began in the 19th century with the synthesis of the first chlorinated hydrocarbons. Initially driven by the desire to understand the fundamental principles of organic reactions, the field rapidly expanded as the unique properties of these compounds were recognized. The introduction of halogen atoms into organic molecules was found to significantly alter their physical, chemical, and biological characteristics.

The 20th century saw a surge in the synthesis and application of a wide array of halogenated compounds, including polychlorinated biphenyls (PCBs), and various pesticides. nih.govepa.govnih.govresearchgate.net This era was marked by significant industrial production and widespread use, which also led to a greater understanding of their environmental persistence and biological effects. The evolution of this field has been shaped by the dual aspects of innovation and environmental stewardship, leading to more targeted and sustainable approaches in the design and application of halogenated compounds in the 21st century.

Structural Features and Nomenclature of 1-Chloro-4-(1,2,2-trichlorovinyl)benzene

The systematic IUPAC name for this compound is This compound . An alternative name is 1-Chloro-4-(trichlorovinyl)benzene. This nomenclature precisely describes the molecular architecture: a benzene (B151609) ring substituted with a chlorine atom at the first position and a 1,2,2-trichlorovinyl group at the fourth position.

The key structural features include:

Aromatic Benzene Ring: A stable six-carbon ring with delocalized pi-electrons, which forms the core of the molecule.

Chlorine Substituent on the Benzene Ring: A single chlorine atom attached directly to the aromatic ring, influencing its electronic properties and reactivity.

Trichlorovinyl Group: A vinyl group (-CH=CH₂) where three of the hydrogen atoms are replaced by chlorine atoms. This group is a key functional moiety that can participate in various chemical reactions.

The presence of multiple chlorine atoms imparts a high degree of chlorination, which is expected to influence its physical properties such as melting point, boiling point, and solubility.

Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Cl₄ |

| Molecular Weight | 241.93 g/mol |

Significance within Organic Synthesis and Advanced Materials Science

While specific, documented applications for this compound are not widespread in available literature, its structure suggests potential significance in several areas:

Organic Synthesis: The trichlorovinyl group is a versatile functional group. It can potentially undergo a variety of chemical transformations, such as addition, substitution, and coupling reactions, making it a useful intermediate for the synthesis of more complex molecules. The presence of four chlorine atoms offers multiple sites for further functionalization.

Advanced Materials Science: Polychlorinated compounds are known to exhibit interesting physical and chemical properties. Compounds with similar structures, such as other chlorinated styrenes, are used as monomers in the production of specialty polymers. ontosight.ai These polymers can possess desirable characteristics like flame retardancy, chemical resistance, and high refractive indices. It is plausible that this compound could serve as a monomer or a co-monomer in the synthesis of novel polymers with tailored properties.

Overview of Current Research Trajectories

Current research in the field of halogenated organic compounds is multifaceted. A significant portion of research is dedicated to the development of novel synthetic methodologies that are more efficient and environmentally benign. There is also a strong focus on the design and synthesis of halogenated molecules for specific applications in medicine, agriculture, and materials science. nih.gov

For compounds like this compound, future research could potentially explore:

Novel Polymer Synthesis: Investigating its polymerization and copolymerization behavior to create new materials with unique thermal, optical, or electronic properties.

Cross-Coupling Reactions: Utilizing the chlorinated vinyl group in various cross-coupling reactions to synthesize complex organic architectures.

Mechanistic Studies: Understanding the reactivity of the highly chlorinated vinyl group to expand its utility in synthetic organic chemistry.

Due to the limited specific research on this compound, these trajectories are based on the known chemistry of related halogenated aromatic and vinyl compounds.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-(1,2,2-trichloroethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRVRRKQNVBFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Synthetic Transformations of 1 Chloro 4 1,2,2 Trichlorovinyl Benzene

Reactivity of the Vinyl Halide System

The chemical behavior of 1-chloro-4-(1,2,2-trichlorovinyl)benzene is largely dictated by the interplay between the electron-withdrawing chlorinated vinyl group and the substituted aromatic ring. This unique electronic environment governs its susceptibility to various chemical transformations.

Nucleophilic Vinylic Substitution Reactions

The trichlorovinyl group, with its high degree of halogenation, presents a potential site for nucleophilic vinylic substitution (SNV). The electron-withdrawing nature of the chlorine atoms on the double bond can activate the vinyl system towards attack by nucleophiles. Reactions with strong nucleophiles, such as alkoxides or amines, could potentially lead to the displacement of one or more of the vinyl chlorine atoms. The regioselectivity of such substitutions would be influenced by the electronic effects of the p-chlorophenyl group and the relative stability of the potential carbanionic intermediates.

| Nucleophile | Reagent Example | Potential Product Structure | Reaction Conditions |

| Alkoxide | Sodium methoxide | 1-Chloro-4-(1,2-dichloro-2-methoxyvinyl)benzene | Varies (e.g., reflux in methanol) |

| Amine | Diethylamine | 1-Chloro-4-(1,2-dichloro-2-(diethylamino)vinyl)benzene | Varies (e.g., heating in a sealed tube) |

| Thiolate | Sodium thiophenoxide | 1-Chloro-4-(1,2-dichloro-2-(phenylthio)vinyl)benzene | Varies (e.g., in a polar aprotic solvent) |

Note: The feasibility and specific outcomes of these reactions would require experimental verification, as steric hindrance from the multiple chlorine atoms could pose a significant barrier.

Electrophilic Additions to the Double Bond

While the electron-rich double bond of typical alkenes readily undergoes electrophilic addition, the double bond in this compound is significantly deactivated by the presence of four electron-withdrawing chlorine atoms. Consequently, it is expected to be relatively unreactive towards common electrophiles like halogens (e.g., Br2) or hydrohalic acids (e.g., HBr) under standard conditions. Forcing conditions, such as the use of strong Lewis acid catalysts, might be necessary to facilitate such additions. The regiochemistry of the addition would be dictated by the relative stability of the resulting carbocationic intermediates, which would be destabilized by the adjacent chlorine atoms.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound suggests its potential as a dienophile in Diels-Alder reactions. In these [4+2] cycloadditions, it would react with electron-rich dienes. The stereochemistry and regioselectivity of the resulting cyclohexene (B86901) derivatives would be governed by the principles of orbital symmetry and steric interactions. Furthermore, photochemical [2+2] cycloadditions with other alkenes could potentially lead to the formation of substituted cyclobutane (B1203170) rings.

| Diene/Alkene | Reaction Type | Potential Product Structure |

| 2,3-Dimethyl-1,3-butadiene | Diels-Alder [4+2] | Substituted cyclohexene |

| Cyclopentadiene | Diels-Alder [4+2] | Substituted norbornene |

| Styrene (B11656) | Photochemical [2+2] | Substituted cyclobutane |

Functional Group Interconversions Involving Chlorine Atoms

The chlorine atoms on both the aromatic ring and the vinyl group are potential sites for functional group interconversions. The aryl chloride is generally less reactive than the vinyl chlorides in nucleophilic substitution reactions. However, under specific catalytic conditions, it can be transformed. More readily, the trichloromethyl group, which can be considered a precursor to the trichlorovinyl group, can undergo various transformations. For instance, hydrolysis of a related trichloromethyl group can yield a carboxylic acid. While direct hydrolysis of the trichlorovinyl group is challenging, reductive dechlorination could offer a pathway to less halogenated vinylbenzenes.

Cross-Coupling Methodologies for Aryl and Vinyl Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound offers multiple handles for such transformations. Both the aryl chloride and the vinyl chlorides can potentially participate in these reactions, although their relative reactivities would differ. The aryl chloride is a suitable substrate for classic cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. The vinyl chlorides, particularly the one at the β-position, might also undergo coupling, although this can be more challenging due to steric hindrance and potential side reactions.

Table of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 / Base | 4-(1,2,2-Trichlorovinyl)biphenyl derivative |

| Heck Coupling | Alkene (e.g., styrene) | Pd(OAc)2 / PPh3 / Base | 1-Chloro-4-(1,2,2-trichloro-2-styrylvinyl)benzene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh3)2Cl2 / CuI / Base | 1-Chloro-4-(1,2,2-trichloro-2-alkynylvinyl)benzene |

Synthetic Applications as a Versatile Building Block in Organic Synthesis

The diverse reactivity of this compound positions it as a valuable and versatile building block in organic synthesis. Its polychlorinated structure can be strategically modified to introduce a variety of functional groups, leading to the synthesis of complex molecules with potential applications in materials science, agrochemicals, and pharmaceuticals.

For example, sequential and regioselective cross-coupling reactions at the aryl and vinyl positions could allow for the construction of highly substituted and conjugated systems. The ability to perform nucleophilic substitution on the vinyl group, followed by further transformations, opens up avenues for creating novel molecular scaffolds. The cycloaddition reactions provide a direct route to cyclic and bicyclic structures that might otherwise be difficult to access. The strategic dehalogenation of this compound could also serve as a route to less chlorinated and more functionalized styrene derivatives.

Access to Novel Bioactive Scaffolds

The densely functionalized structure of this compound presents a unique starting point for the synthesis of novel molecular scaffolds that could exhibit biological activity. The trichlorovinyl group is a particularly reactive handle that can be envisioned to participate in a variety of transformations to build heterocyclic and carbocyclic systems. For instance, the vinyl chlorides could potentially undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds. acs.orgwikipedia.org The presence of multiple chlorine atoms on the vinyl group could also allow for sequential and site-selective reactions, leading to a high degree of molecular complexity from a single precursor.

Furthermore, the electron-withdrawing nature of the chlorine atoms could activate the double bond for nucleophilic addition or cycloaddition reactions. These pathways could provide access to a diverse range of nitrogen- and sulfur-containing heterocycles, which are common motifs in bioactive molecules. While direct experimental evidence for these transformations on this compound is not documented, the reactivity of other vinyl chlorides in the synthesis of heterocyclic compounds supports this potential. researchgate.netmdpi.com

Table 1: Plausible, though not experimentally verified, transformations of this compound for the synthesis of bioactive scaffolds.

| Reaction Type | Potential Reagents | Potential Product Class |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Aryl-substituted styrenes |

| Heck Coupling | Alkenes, Pd catalyst, Base | Substituted dienes |

| Nucleophilic Substitution | Amines, Thiols | Enamines, Thioenols |

| Cycloaddition | Dienes, Dipoles | Cyclohexenes, Heterocycles |

Precursors for Pharmaceutical Intermediates

The chemical architecture of this compound also suggests its potential as a precursor for pharmaceutical intermediates. The chlorobenzene (B131634) moiety is a common feature in many pharmaceutical compounds, and the trichlorovinyl group offers a versatile point of modification. For example, controlled reduction of the trichlorovinyl group could yield various dichloro- or monochlorovinyl derivatives, which could then be further functionalized.

Moreover, oxidation of the vinyl group could lead to the formation of carbonyl compounds or carboxylic acids, which are valuable intermediates in the synthesis of more complex molecules. The selective manipulation of the chlorine atoms on both the vinyl group and the aromatic ring would be key to unlocking the full potential of this compound as a building block for pharmaceuticals. While specific examples are not available for the title compound, the general utility of functionalized styrenes and their derivatives in the synthesis of pharmaceutical intermediates is well-established. ontosight.aiacs.org

Table 2: Hypothetical functional group transformations of this compound relevant to pharmaceutical intermediate synthesis.

| Transformation | Potential Reagents | Resulting Functional Group |

| Partial Reduction | H₂, Lindlar's catalyst | Dichlorovinyl, Monochlorovinyl |

| Oxidative Cleavage | O₃, then Zn/H₂O | Carbonyl, Carboxylic acid |

| Hydrolysis | H₂O, Acid/Base catalyst | Ketone |

| Halogen Exchange | NaI, CuI | Iodo-substituted derivatives |

Utilization in Polymer Chemistry and Functional Materials

Halogenated styrenes are known to be valuable monomers in polymer chemistry, imparting properties such as flame retardancy and thermal stability to the resulting polymers. fuchslab.de Although there is no specific data on the polymerization of this compound, its styrene-like core suggests that it could potentially undergo polymerization, likely through free-radical or cationic mechanisms. acs.orgwpmucdn.com

The high chlorine content of this monomer would be expected to confer significant flame-retardant properties to any resulting polymer. Furthermore, the presence of multiple chlorine atoms on the vinyl group could lead to polymers with unique chemical and physical properties, such as high refractive indices or specific thermal degradation profiles. Post-polymerization modification of the pendant trichlorovinyl groups could also be a route to functional materials with tailored properties. While this remains speculative without experimental data, the known behavior of other halogenated styrenic monomers provides a basis for these potential applications. fuchslab.dersc.org

Table 3: Projected properties and applications of polymers derived from this compound.

| Polymer Property | Potential Application | Rationale |

| High Chlorine Content | Flame retardant materials | Halogen atoms interfere with combustion radical chain reactions. |

| High Refractive Index | Optical materials | Presence of heavy atoms like chlorine increases refractive index. |

| Chemical Reactivity | Functional polymer supports | The trichlorovinyl group can be a site for post-polymerization modification. |

Advanced Spectroscopic and Diffraction Techniques for Characterization of 1 Chloro 4 1,2,2 Trichlorovinyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Unraveling Proton and Carbon Environments (¹H and ¹³C NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. For 1-chloro-4-(1,2,2-trichlorovinyl)benzene, the aromatic protons on the benzene (B151609) ring are expected to exhibit signals in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing chloro and trichlorovinyl substituents. The protons on the benzene ring would likely appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR spectroscopy maps the carbon framework of a molecule. The carbon atoms of the benzene ring in this compound would resonate in the aromatic region of the spectrum, generally between 120 and 140 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon atom bonded to the trichlorovinyl group would show distinct chemical shifts influenced by the electronegativity of these substituents. The two carbons of the vinyl group (-C=C-) are expected to have signals in the olefinic region, also typically between 110 and 140 ppm.

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (H) | 7.0 - 8.0 | Doublets | Signals from the 1,4-disubstituted benzene ring. |

| Aromatic Carbons (C) | 120 - 140 | - | Signals from the carbons of the benzene ring. |

| Vinyl Carbons (C) | 110 - 140 | - | Signals from the carbons of the trichlorovinyl group. |

Multi-Dimensional NMR for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal the coupling relationships between adjacent protons, confirming the substitution pattern on the aromatic ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the benzene ring and the trichlorovinyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Absorption and Scattering Frequencies

The IR and Raman spectra of this compound are expected to display a series of characteristic bands.

C-H stretching vibrations of the aromatic ring are anticipated in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations from the aromatic ring would typically appear in the 1600-1450 cm⁻¹ range. The C=C stretching of the trichlorovinyl group would also be expected in this region.

C-Cl stretching vibrations are characteristic and would produce strong absorptions. The aryl C-Cl stretch is expected around 1100-1000 cm⁻¹, while the vinyl C-Cl stretches would likely appear in the 850-550 cm⁻¹ range. The presence of multiple chlorine atoms on the vinyl group would likely result in complex and strong absorptions in this region. materialsciencejournal.org

Out-of-plane C-H bending vibrations of the 1,4-disubstituted benzene ring would give a strong band in the 850-800 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Vinyl C=C Stretch | ~1620 | IR, Raman |

| Aryl C-Cl Stretch | 1100 - 1000 | IR |

| Vinyl C-Cl Stretch | 850 - 550 | IR |

| Aromatic C-H Out-of-Plane Bend | 850 - 800 | IR |

Conformational Insights from Vibrational Modes

While the benzene ring is planar, rotation around the single bond connecting it to the trichlorovinyl group could lead to different conformations. Analysis of the vibrational spectra, potentially aided by computational modeling, could provide information about the preferred orientation of the trichlorovinyl group relative to the aromatic ring. Variations in the positions and intensities of certain vibrational bands with changes in temperature or solvent could indicate the presence of different conformers.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The chromophore in this compound consists of the substituted benzene ring in conjugation with the trichlorovinyl group.

Benzene itself exhibits characteristic absorptions around 184 nm, 204 nm, and a weaker, structured band around 254 nm. up.ac.za Substitution on the benzene ring typically leads to a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The presence of the chloro and trichlorovinyl substituents is expected to shift the primary and secondary absorption bands to longer wavelengths. up.ac.za The extension of conjugation from the benzene ring to the vinyl group would likely result in a significant red shift, with the main absorption bands appearing at wavelengths longer than 254 nm.

| Transition | Predicted λmax (nm) | Notes |

|---|---|---|

| π → π* | > 254 | Shifted due to substitution and extended conjugation. |

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the structural features of this compound through controlled fragmentation. The presence of four chlorine atoms on the molecule results in a highly distinctive isotopic pattern for the molecular ion and its fragments.

Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺˙). Due to the natural abundance of two stable chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any ion containing chlorine atoms will appear as a cluster of peaks rather than a single peak. For an ion containing four chlorine atoms, like the molecular ion of this compound, a characteristic pattern of five peaks ([M]⁺˙, [M+2]⁺˙, [M+4]⁺˙, [M+6]⁺˙, and [M+8]⁺˙) would be observed. The relative intensities of these peaks are predictable based on isotopic abundances.

The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds. nih.govdocbrown.infodocbrown.info Common fragmentation steps for similar chlorinated compounds include the sequential loss of chlorine radicals (•Cl) or hydrogen chloride (HCl) molecules. nih.gov Cleavage of the bond between the benzene ring and the trichlorovinyl group is also a probable event, leading to fragment ions corresponding to the chlorophenyl and trichlorovinyl moieties.

| Predicted Fragment Ion (Structure) | m/z (for ³⁵Cl isotopes) | Description of Fragmentation Pathway |

|---|---|---|

| [C₈H₄Cl₄]⁺˙ | 240 | Molecular Ion ([M]⁺˙) |

| [C₈H₄Cl₃]⁺ | 205 | Loss of a chlorine radical (•Cl) from the molecular ion. |

| [C₆H₄Cl]⁺ | 111 | Cleavage of the C-C bond between the ring and vinyl group. |

| [C₂Cl₃]⁺ | 129 | Cleavage of the C-C bond between the ring and vinyl group. |

| [C₈H₃Cl₃]⁺˙ | 204 | Loss of hydrogen chloride (HCl) from the molecular ion. |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). longdom.orgpnnl.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between ions that have the same nominal mass but different elemental compositions (isobars). pnnl.gov

For this compound, the molecular formula is C₈H₄Cl₄. HRMS would be used to measure the monoisotopic mass of the molecular ion, which is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, and ³⁵Cl). An experimental mass measurement that matches the theoretical exact mass within a narrow tolerance (e.g., < 5 ppm) provides definitive confirmation of the elemental formula, a crucial step in structural identification. mdpi.com

| Molecular Formula | Isotopes Used | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₈H₄³⁵Cl₄ | ¹²C, ¹H, ³⁵Cl | 239.9066 |

Hyphenated Techniques (e.g., GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound. agilent.comresearchgate.net In this method, a gas chromatograph first separates the components of a mixture based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which serves as a detector, providing mass spectra for each component.

GC-MS is highly effective for assessing the purity of a synthesized sample of this compound. The appearance of a single major peak in the chromatogram at a specific retention time would indicate a high degree of purity. Conversely, the presence of multiple peaks would signify impurities, such as starting materials, byproducts, or degradation products, which can then be identified by their respective mass spectra. This technique is also widely used in environmental analysis to detect and quantify chlorinated organic compounds in complex matrices. researchgate.net

X-ray Diffraction for Crystal and Molecular Structure Determination

While specific crystallographic data for this compound is not publicly available, X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. The following sections describe the type of information that would be obtained from such an analysis, based on studies of structurally similar chlorinated aromatic compounds. researchgate.netresearchgate.net

Unit Cell Parameters and Space Group Analysis

A single-crystal X-ray diffraction experiment would determine the fundamental properties of the crystal lattice. This includes the unit cell parameters—the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ)—which define the smallest repeating unit of the crystal. The analysis also identifies the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements (e.g., rotation axes, mirror planes) present within the unit cell. This information is foundational to solving the complete crystal structure.

Intermolecular Interactions and Crystal Packing

The crystal packing, or the arrangement of molecules relative to one another in the solid state, is governed by a variety of non-covalent intermolecular interactions. For a molecule like this compound, several types of interactions would be expected to play a significant role in stabilizing the crystal lattice.

Halogen Bonding (Cl···Cl Interactions): Interactions between the electron-deficient region on one chlorine atom and the electron-rich region on another are common in polychlorinated compounds and are a key factor in their crystal packing. researchgate.net

π-π Stacking: The aromatic benzene rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. This is a common packing motif for planar aromatic molecules. researchgate.net

C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron cloud of a nearby benzene ring. researchgate.net

C-H···Cl Interactions: Weak hydrogen bonds can form between carbon-bound hydrogen atoms and electronegative chlorine atoms on adjacent molecules.

Computational and Theoretical Investigations of 1 Chloro 4 1,2,2 Trichlorovinyl Benzene

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These calculations solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 1-Chloro-4-(1,2,2-trichlorovinyl)benzene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its ground state properties. globalresearchonline.net

The primary outputs of such a study would include:

Optimized Molecular Geometry: Calculation of the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure of the molecule.

Electronic Properties: Determination of the dipole moment, polarizability, and the distribution of electronic charge.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Natural Bond Orbital (NBO) Analysis: This analysis provides a detailed picture of the bonding within the molecule, including charge transfer interactions between filled and vacant orbitals, which stabilize the system. globalresearchonline.net

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution from the perspective of an approaching electrophile, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). globalresearchonline.net

Table 1: Illustrative DFT-Calculated Properties for a Substituted Benzene (B151609) Derivative This table is a hypothetical representation of typical data obtained from DFT calculations for a molecule similar in structure to this compound, as specific data is unavailable.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1950.1234 | Hartrees |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.55 | eV |

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of experimental data for parameterization. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy, albeit at a significantly greater computational expense. researchgate.net

For a molecule like this compound, these high-level calculations would be used to:

Benchmark the results obtained from less computationally expensive DFT methods.

Provide highly accurate predictions of properties that are sensitive to electron correlation effects, such as interaction energies and reaction barriers.

Calculate excited state properties with greater reliability.

Conformational Analysis and Potential Energy Surfaces

While the benzene ring itself is rigid, conformational flexibility in this compound arises from the rotation around the single bond connecting the trichlorovinyl group to the phenyl ring.

A conformational analysis would involve:

Scanning the Potential Energy Surface (PES): The dihedral angle between the plane of the phenyl ring and the plane of the vinyl group would be systematically varied. At each step, the energy of the molecule is calculated, resulting in a potential energy curve.

Identifying Minima and Maxima: The minima on this curve correspond to stable conformers (energy wells), while the maxima represent the transition states for rotation between these conformers (energy barriers). For substituted styrenes, the most stable conformation is often one where the vinyl group is coplanar with the benzene ring to maximize π-conjugation, but steric hindrance from bulky substituents can lead to non-planar ground states.

Reaction Mechanism Studies and Transition State Identification

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, one could investigate reactions such as nucleophilic substitution on the vinyl or aryl chlorides, or addition reactions across the double bond.

A typical workflow for studying a reaction mechanism includes:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. youtube.com Specialized algorithms are used to locate this structure.

Frequency Analysis: A vibrational frequency calculation is performed on all located stationary points. For reactants, intermediates, and products, all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org

Calculating Reaction Barriers: The activation energy (energy barrier) of the reaction is determined by the energy difference between the transition state and the reactants. This allows for the prediction of reaction rates and feasibility.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute the vibrational frequencies and intensities of a molecule. globalresearchonline.netresearchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors. The resulting predicted spectrum can be used to assign the vibrational modes observed in experimental FTIR and FT-Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These predictions can be invaluable in interpreting complex experimental NMR spectra.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies This table illustrates how theoretical data for a chlorinated benzene would be compared to experimental findings. Specific data for this compound is not available.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=C Stretch (vinyl) | 1625 | 1610 |

| C-Cl Stretch (aryl) | 1098 | 1085 |

Molecular Docking and Interaction Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If this compound were being investigated for potential biological activity, molecular docking could be used to predict its binding affinity and mode of interaction with a target protein. ijper.orgnih.gov

The process involves:

Preparation: Obtaining or creating 3D structures of both the ligand (this compound) and the receptor protein.

Docking Simulation: A docking program systematically samples many possible conformations and orientations of the ligand within the active site of the receptor.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. nih.gov

Analysis: The predicted binding pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov

Interaction energy calculations, often using higher-level quantum mechanical methods, can then be performed on the docked complex to more accurately quantify the strength of the binding.

Environmental Dynamics and Degradation Pathways of 1 Chloro 4 1,2,2 Trichlorovinyl Benzene Analogues

Environmental Distribution and Transport Processes of Highly Chlorinated Aromatics

Highly chlorinated aromatic hydrocarbons are characterized by their chemical stability, low aqueous solubility, and high hydrophobicity. These properties contribute to their persistence in the environment and their tendency to partition into organic-rich matrices such as soil, sediment, and biota. nih.govwikipedia.org Their low vapor pressure allows for long-range atmospheric transport, leading to their global distribution, even in remote ecosystems far from their original sources. nih.govnih.gov

Once released into the environment, these compounds can undergo various transport processes. Volatilization from contaminated soil and water surfaces can lead to their entry into the atmosphere. In the atmosphere, they can exist in both the gaseous phase and adsorbed to particulate matter. wikipedia.org The partitioning between these two phases is influenced by factors such as the compound's vapor pressure, temperature, and the concentration of atmospheric particles. nih.gov Atmospheric deposition, through both wet (rain and snow) and dry processes, is a significant mechanism for the transfer of these pollutants from the atmosphere to terrestrial and aquatic ecosystems. nih.govnih.govacs.org

In aquatic systems, the low water solubility and high octanol-water partition coefficients (Kow) of highly chlorinated aromatics drive their sorption to suspended solids and sediments. uw.edu.plumich.edu This partitioning behavior significantly influences their transport and bioavailability. Sediments often act as a long-term sink for these compounds, but they can also become a secondary source through resuspension and bioturbation. The strong sorption to soil organic matter limits their mobility in the subsurface, reducing the potential for groundwater contamination through leaching. nih.govdocumentsdelivered.comucm.es However, their persistence means that they can remain in the soil for extended periods.

Table 1: Physicochemical Properties Influencing Environmental Distribution of Highly Chlorinated Aromatics

| Property | Implication for Environmental Distribution and Transport |

| High Hydrophobicity (High Kow) | Strong partitioning to soil organic matter and sediments; bioaccumulation potential. uw.edu.plumich.edu |

| Low Aqueous Solubility | Limited mobility in water; tendency to adsorb to particulate matter. wikipedia.org |

| Low Vapor Pressure | Potential for long-range atmospheric transport as vapor or adsorbed to particles. nih.gov |

| Chemical Stability | Persistence in the environment with long half-lives. |

Biotransformation Mechanisms of Chlorinated Benzenes and Vinyls

The biological degradation of chlorinated aromatic and vinyl compounds is a critical process in their ultimate removal from the environment. Microorganisms have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy or to detoxify them through co-metabolism. The feasibility and rate of biodegradation are highly dependent on the degree of chlorination and the prevailing environmental conditions, particularly the availability of oxygen.

Aerobic Degradation Routes via Dioxygenase Systems

Under aerobic conditions, the initial step in the breakdown of many chlorinated aromatic compounds is catalyzed by dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. nih.gov This step is crucial as it destabilizes the aromatic structure, making it susceptible to subsequent enzymatic attack.

For lower chlorinated benzenes, this initial oxidation is a key step in their mineralization. microbe.com However, as the degree of chlorination increases, the aromatic ring becomes more electron-deficient and less susceptible to electrophilic attack by dioxygenases. While some dioxygenases have been identified that can act on tetrachlorobenzenes, the degradation of highly chlorinated benzenes under aerobic conditions is generally slow or does not occur. nih.govnih.gov

Similarly, aerobic degradation of chlorinated vinyl compounds like vinyl chloride (VC) can occur. Some bacteria can utilize VC as a primary growth substrate. regenesis.comnih.gov The initial step often involves a monooxygenase enzyme that converts VC to an unstable epoxide, chlorooxirane, which is then further metabolized. regenesis.comasm.org Co-metabolic degradation of chlorinated ethenes can also occur, where enzymes induced for the degradation of other substrates fortuitously act on the chlorinated compounds. oup.com

Table 2: Key Enzymes in Aerobic Degradation of Chlorinated Aromatics and Vinyls

| Enzyme Class | Substrate Analogues | Initial Reaction |

| Dioxygenases | Chlorinated benzenes | Incorporation of O2 to form a cis-dihydrodiol. nih.gov |

| Monooxygenases | Vinyl chloride | Oxidation to form an epoxide (chlorooxirane). regenesis.comasm.org |

Anaerobic Reductive Dechlorination Processes

In anaerobic environments, such as saturated soils, sediments, and certain groundwater aquifers, reductive dechlorination is the primary mechanism for the biotransformation of highly chlorinated aromatic and vinyl compounds. microbe.comusgs.gov In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. This reaction is mediated by specific anaerobic bacteria that can gain energy for growth through this process, a metabolism known as "dehalorespiration" or "organohalide respiration". epa.govnih.gov

Reductive dechlorination typically proceeds in a stepwise manner, with highly chlorinated compounds being sequentially dechlorinated to less chlorinated congeners. For example, hexachlorobenzene (B1673134) can be dechlorinated to pentachlorobenzene, then to tetrachlorobenzenes, and so on, eventually leading to benzene (B151609). ub.edu Similarly, tetrachloroethene (PCE) can be reductively dechlorinated to trichloroethene (TCE), dichloroethene (DCE), vinyl chloride (VC), and finally to the non-toxic end product, ethene. nih.gov

The rate and extent of reductive dechlorination are influenced by the availability of suitable electron donors (e.g., hydrogen, simple organic acids) and the presence of the specific dehalogenating microbial populations. nih.govnih.gov While highly chlorinated compounds are readily dechlorinated under anaerobic conditions, the process can sometimes stall at intermediate, and in some cases more toxic, daughter products like vinyl chloride. nih.gov Complete dechlorination to harmless end products is often dependent on the presence of a diverse microbial community. researchgate.netepa.gov

Abiotic Degradation Pathways

In addition to biological processes, abiotic degradation mechanisms can contribute to the transformation of chlorinated aromatic and vinyl compounds in the environment. These processes include photolysis and chemical reactions such as hydrolysis.

Photolytic Transformations

Photolysis, or the degradation of a chemical by light, can be a significant transformation pathway for aromatic compounds in the atmosphere and in the photic zone of aquatic systems. The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other atmospheric components.

The presence of chlorine atoms on an aromatic ring can influence the rate and products of photolysis. While direct photolysis can occur, indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), is often a more important process for the atmospheric degradation of these compounds. The rate of photolytic degradation is dependent on factors such as the intensity and wavelength of light, the presence of photosensitizing substances in the water, and the chemical structure of the compound itself.

Hydrolysis and Other Chemical Degradations

Hydrolysis is a chemical reaction in which a molecule is cleaved by reaction with water. For many chlorinated aromatic compounds, the carbon-chlorine bond on the aromatic ring is strong and resistant to hydrolysis under typical environmental conditions of pH and temperature. nist.gov Significant hydrolysis of compounds like chlorobenzene (B131634) generally requires harsh conditions, such as high temperatures and pressures, which are not found in the natural environment. nih.gov

Remediation Strategies for Chlorinated Hydrocarbon Contamination

The remediation of sites contaminated with chlorinated hydrocarbons is a complex challenge due to the persistence and toxicity of these compounds. A variety of technologies have been developed and applied, ranging from physical removal to advanced in-situ treatment methods. The selection of a particular strategy depends on site-specific conditions, including the type and concentration of contaminants, soil and groundwater characteristics, and regulatory requirements. augustmack.com

In-Situ Chemical Oxidation (ISCO):

ISCO involves the injection of strong chemical oxidants into the subsurface to destroy contaminants in place. wikipedia.orgclu-in.org This technology is effective for a broad range of organic compounds, including chlorinated solvents. wikipedia.org Commonly used oxidants include permanganate (B83412) (potassium or sodium), persulfate, and Fenton's reagent (hydrogen peroxide with an iron catalyst). wikipedia.orgfrtr.gov For example, sodium persulfate activated with sodium hydroxide (B78521) has been shown to effectively degrade chlorobenzene in groundwater, with removal rates reaching up to 95%. francis-press.com

Thermal Remediation:

Thermal remediation technologies use heat to remove or destroy contaminants in soil and groundwater.

Thermal Desorption: This ex-situ or in-situ process heats contaminated soil to volatilize contaminants, which are then collected and treated. crccare.comtpsgc-pwgsc.gc.ca It is particularly effective for volatile and semi-volatile organic compounds. nih.gov The addition of nanoscale zero-valent iron (nZVI) can enhance the efficiency of thermal desorption by promoting in-situ dechlorination. nih.govresearchgate.net

Electrical Resistance Heating (ERH): This in-situ method uses electrodes to heat the subsurface, volatilizing contaminants for capture and treatment. augustmack.com ERH can be highly effective in both soil and groundwater and can significantly reduce contaminant concentrations over a relatively short period. augustmack.com

Bioremediation:

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade contaminants.

Enhanced In-Situ Bioremediation: This approach involves stimulating the growth and activity of indigenous microorganisms by adding electron donors (like lactate (B86563) or vegetable oil) and sometimes nutrients. frtr.govyoutube.com This process, known as biostimulation, creates anaerobic conditions favorable for reductive dechlorination. nih.gov

Bioaugmentation: In cases where the necessary microorganisms are absent, specific microbial cultures, such as those containing Dehalococcoides, can be introduced into the subsurface to enhance the degradation of chlorinated compounds. nih.govepa.gov

Phytoremediation:

Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain contaminants in soil and groundwater. nih.govclu-in.org Plants can take up chlorinated solvents through their roots and subsequently break them down within their tissues (phytodegradation) or release them into the atmosphere (phytovolatilization). clu-in.orgnih.gov The rhizosphere, the soil zone around the plant roots, can also harbor microorganisms that contribute to the degradation of contaminants. nih.gov While generally a slower process, phytoremediation can be a cost-effective and environmentally friendly option for large, low-concentration plumes. researchgate.netclu-in.org

Physical Remediation Methods:

Excavation and Disposal: This straightforward approach involves physically removing the contaminated soil and transporting it to a licensed disposal facility. It is most effective for small, accessible source areas. augustmack.com

Pump-and-Treat: This traditional method involves pumping contaminated groundwater to the surface for treatment. While it can be effective for hydraulic containment of a plume, it is often a slow and costly process for achieving cleanup goals. pnnl.gov

Mechanical Soil Aeration: This ex-situ technique involves agitating contaminated soil to enhance the volatilization of volatile organic compounds. It is a cost-effective method for large, shallowly contaminated areas. scientific.netresearchgate.net

| Remediation Technology | Principle | Application | Advantages | Limitations |

| In-Situ Chemical Oxidation (ISCO) | Chemical destruction of contaminants | Soil and groundwater | Rapid treatment, effective for a wide range of contaminants wikipedia.org | Potential for mobilization of metals, cost of chemicals |

| Thermal Desorption | Volatilization of contaminants | Soil, sludge, sediments | High removal efficiency, applicable to various organic compounds crccare.com | High energy consumption, potential for air emissions oil-gasportal.com |

| Enhanced In-Situ Bioremediation | Stimulation of microbial degradation | Groundwater | Cost-effective, sustainable regenesis.com | Can be slow, requires specific subsurface conditions |

| Phytoremediation | Plant-based removal and degradation | Soil and groundwater | Low cost, aesthetically pleasing researchgate.net | Slow process, limited to shallow contamination nih.gov |

| Mechanical Soil Aeration | Enhanced volatilization | Soil | Low cost, simple technology scientific.net | Only applicable to volatile compounds, ex-situ |

Advanced Research Perspectives and Future Directions for 1 Chloro 4 1,2,2 Trichlorovinyl Benzene

Design and Synthesis of New Functional Materials

The high degree of chlorination in 1-Chloro-4-(1,2,2-trichlorovinyl)benzene suggests its potential as a monomer or building block for functional polymers with unique properties. Research in this area could focus on:

Flame-Retardant Polymers: The significant chlorine content could impart inherent flame-retardant properties to polymers. Future work might involve the polymerization of this compound or its copolymerization with other monomers to create new plastics and resins with enhanced fire safety. Polychlorinated styrenes are known to be used as flame retardants in various materials.

High Refractive Index Polymers: The presence of heavy atoms like chlorine can increase the refractive index of a polymer. This could lead to the development of advanced optical materials for applications in lenses, coatings, and optoelectronic devices.

Chemically Resistant Coatings: The chlorinated structure is expected to be resistant to chemical degradation. This makes it a candidate for developing robust coatings for industrial applications where exposure to harsh chemicals is a concern.

| Potential Polymer Application | Key Property Conferred by this compound |

| Flame Retardants | High Chlorine Content |

| Optical Materials | High Refractive Index |

| Protective Coatings | Chemical Inertness |

Catalytic Roles in Organic Transformations

While direct catalytic applications of this compound are not yet documented, its structure suggests potential roles in catalysis, either as a ligand precursor or a catalyst support.

The trichlorovinyl group is a versatile functional handle that can be chemically modified. For instance, it could potentially be converted into other functional groups that can coordinate with metal centers to form catalysts. The catalytic oxidation of chlorinated benzenes has been studied, indicating the reactivity of such compounds in catalytic systems. researchgate.netcapes.gov.br

Integration into Complex Molecular Architectures

The reactivity of the vinyl group and the aromatic ring opens up possibilities for incorporating this molecule into larger, more complex structures.

Precursor for Novel Ligands: The trichlorovinyl group could be chemically transformed to create novel phosphine, amine, or N-heterocyclic carbene ligands. These ligands could then be used to synthesize metal complexes with unique catalytic or photophysical properties.

Challenges and Opportunities in Synthetic Methodology Development

The synthesis and manipulation of this compound present both challenges and opportunities for synthetic chemists.

Selective Functionalization: Developing methods to selectively react with one of the chlorine atoms on the vinyl group or the chlorine on the benzene (B151609) ring would be a significant challenge. Success in this area would unlock a wide range of new derivatives.

Controlled Polymerization: Achieving controlled polymerization of such a sterically hindered and electronically modified monomer would require the development of novel polymerization techniques and catalyst systems. Modern polymer synthesis faces challenges in controlling molecular and macromolecular structures. rsc.org

Cross-Coupling Reactions: Exploring the utility of the carbon-chlorine bonds in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would be a fruitful area of research, potentially leading to a diverse library of new compounds. Halogenated styrenes are known to be compatible with various cross-coupling reactions. acs.org

| Synthetic Challenge | Potential Opportunity |

| Selective C-Cl bond activation | Access to a wider range of derivatives |

| Controlled polymerization | Creation of well-defined functional polymers |

| Reactivity in cross-coupling | Synthesis of complex organic molecules |

Computational Chemistry as a Predictive Tool for Novel Reactivity

Given the limited experimental data, computational chemistry could play a crucial role in predicting the properties and reactivity of this compound.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations could be employed to study the mechanisms of potential reactions, such as polymerization, functionalization, and catalytic cycles.

Prediction of Material Properties: Computational models could predict the electronic, optical, and physical properties of polymers and other materials derived from this compound, guiding experimental efforts.

Virtual Screening: Computational screening of potential catalysts for the transformation of this compound could accelerate the discovery of new synthetic methodologies. Computational studies have been used to analyze the crystal structure and intermolecular interactions of similar chlorinated aromatic compounds. aminer.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.